molecular formula C5H10ClN5O B6222770 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 2758001-52-2

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B6222770
CAS No.: 2758001-52-2
M. Wt: 191.6
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The pyrrolidine ring can then be synthesized through a series of steps involving the reduction of a pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification processes such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and energy density.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-(1H-1,2,3,4-tetrazol-5-yl)propanol: Contains a different carbon backbone, leading to variations in its chemical properties and applications

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both the tetrazole ring and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2758001-52-2

Molecular Formula

C5H10ClN5O

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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